1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one
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Overview
Description
1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate butanoyl derivatives under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butanoyl and ethylphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with slight structural variations.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These compounds also have a similar core but differ in the position of the triazole and thiadiazine rings.
Uniqueness
1-[7-BUTANOYL-6-(4-ETHYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]BUTAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C21H26N4O2S/c1-5-8-17(26)20-19(16-12-10-15(7-3)11-13-16)25(18(27)9-6-2)24-14(4)22-23-21(24)28-20/h10-13H,5-9H2,1-4H3 |
InChI Key |
YWKCCXRXBNOBRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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